molecular formula C17H17NO2 B12443988 Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 142266-67-9

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12443988
CAS No.: 142266-67-9
M. Wt: 267.32 g/mol
InChI Key: UFUSTTVVZDLFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a dihydroisoquinoline core modified with a benzyl ester group. This scaffold is pharmacologically significant due to its role as an intermediate in synthesizing bioactive molecules, including multi-target inhibitors and antidepressants .

Properties

IUPAC Name

benzyl 3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-13-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)12-18/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUSTTVVZDLFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571553
Record name Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142266-67-9
Record name Phenylmethyl 3,4-dihydro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142266-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carbamate Formation via Nucleophilic Substitution

The most straightforward method involves reacting 1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate under mild conditions. This approach leverages the nucleophilic character of the secondary amine in tetrahydroisoquinoline.

Reaction Conditions and Optimization

  • Reagents : Benzyl chloroformate (1.2 equiv), triethylamine (1.5 equiv)
  • Solvent : Dichloromethane (DCM) at 0°C → room temperature
  • Procedure :
    Tetrahydroisoquinoline is dissolved in DCM, cooled to 0°C, and treated with triethylamine. Benzyl chloroformate is added dropwise, followed by stirring for 2–4 hours. The product is isolated via aqueous workup and silica gel chromatography.
Key Data:
Parameter Value Source
Yield 75–99%
Purity (HPLC) >95%
Reaction Time 2–4 hours

Mechanistic Insight :
The reaction proceeds via deprotonation of tetrahydroisoquinoline by triethylamine, forming a reactive amide intermediate. Benzyl chloroformate then undergoes nucleophilic attack, yielding the carbamate.

Bischler-Napieralski Cyclization Followed by Carbamate Protection

This two-step method constructs the dihydroisoquinoline core before introducing the benzyl carbamate group.

Step 1: Cyclization to Form 3,4-Dihydroisoquinoline

  • Substrate : Benzyl-protected β-arylethylamide
  • Reagents : Phosphoryl chloride (POCl₃), acetonitrile
  • Conditions : Reflux at 70–95°C for 6–12 hours.
Example:

Cyclization of N-benzyl-β-(3,4-dimethoxyphenyl)ethylamide with POCl₃ yields 6,7-dimethoxy-3,4-dihydroisoquinoline.

Step 2: Carbamate Formation

The dihydroisoquinoline product is treated with benzyl chloroformate under conditions similar to Method 1.

Key Data:
Parameter Value Source
Cyclization Yield 52–88%
Overall Yield 40–65%

Advantages : Enables modular synthesis of substituted dihydroisoquinolines.

Reductive Amination and Carbamate Coupling

A less common approach involves reductive amination of ketones followed by carbamate installation.

Procedure:

  • Reductive Amination :
    • React 3,4-dihydroisoquinolin-1(2H)-one with ammonium formate and Pd/C under hydrogen.
    • Yield: 85–90%.
  • Carbamate Formation :
    • Treat the amine with benzyl chloroformate and triethylamine.
Optimization Challenges:
  • Over-reduction of the dihydroisoquinoline ring may occur, necessitating precise hydrogen pressure control.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements employ resin-bound intermediates for parallel synthesis.

Protocol:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected tetrahydroisoquinoline.
  • Carbamate Coupling : Benzyl chloroformate is introduced using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Cleavage : TFA/dichloromethane (1:1) liberates the product.
Key Data:
Parameter Value Source
Purity >90%
Throughput 48 compounds/week

Catalytic Asymmetric Synthesis

Chiral variants are synthesized using organocatalysts or transition-metal complexes.

Example:

  • Catalyst : (S)-BINOL-phosphoric acid (10 mol%)
  • Reaction : Asymmetric allylation of N-Cbz-tetrahydroisoquinoline, followed by cross-metathesis and hydrogenation.
  • Enantiomeric Excess : 88–94%.

Comparative Analysis of Methods

Method Yield Range Scalability Complexity Applicability
Direct Substitution 75–99% High Low Bulk synthesis
Bischler-Napieralski 40–65% Moderate High Substituted derivatives
Solid-Phase 60–80% Low Moderate Library generation
Asymmetric 50–70% Low High Chiral pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family, featuring a bicyclic structure with a dihydroisoquinoline moiety and a carboxylate functional group. It has a molecular formula of C17H17NO2C_{17}H_{17}NO_2 and a molecular weight of approximately 267.33 g/mol. The compound includes a benzyl group attached to the nitrogen atom of the isoquinoline structure, influencing its chemical and biological properties.

Potential Applications

This compound has diverse applications across several fields.

Pharmaceutical Applications

  • Enzyme Inhibition Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor, particularly against monoamine oxidase and acetylcholinesterase, which are crucial in neurochemical pathways related to mood regulation and cognition.
  • Neurodegenerative Diseases Derivatives of this compound have demonstrated promise in modulating neurotransmitter levels and may have applications in treating neurodegenerative diseases.
  • Antidepressant Effects Studies on N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1 H)-carboxamide (BPIQC) have displayed high antidepressant effects .

Use in Synthesis

  • Synthesis of Isoquinoline Derivatives this compound is used in the preparation of 3-substituted N-alkyl-dihydroisoquinolinone derivatives via iminium intermediates . It is also used as a starting material in the synthesis of unsymmetrical ureas and carbamates .
  • Radical Scavenging Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid were synthesized and tested for their free-radical scavenging activity .

Cosmetic Applications

  • Experimental design techniques using the compound have been employed to optimize the formulation development process and to evaluate its physical, sensory, and moisturizing properties .

Mechanism of Action

The mechanism of action of Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which play crucial roles in neurotransmitter regulation. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters like serotonin and acetylcholine, leading to potential antidepressant and neuroprotective effects .

Comparison with Similar Compounds

Carboxamide Derivatives

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC)

  • Structural Differences : Replaces the benzyl ester with a benzyl carboxamide group.
  • Synthesis: Produced via nucleophilic substitution of benzyl amines with triphosgene, followed by condensation with tetrahydroisoquinoline (yields: 0–85%) .
  • Biological Activity: Acts as a dual inhibitor of monoamine oxidase (MAO) and cholinesterase (IC₅₀ values in µM range), making it a candidate for neurodegenerative disease treatment .

Allyl-Substituted Derivatives

Benzyl 1-Allyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (5a)

  • Structural Differences : Incorporates an allyl group at the N1 position.
  • Synthesis : Prepared via DDQ/TFA-catalyzed allylation (yield: 77%) .
  • Functional Impact : The allyl group enables further functionalization via cross-metathesis (e.g., with methyl vinyl ketone to form 6a), expanding synthetic utility .

tert-Butyl Ester Derivatives

tert-Butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c)

  • Structural Differences : Replaces benzyl ester with a tert-butyl ester and adds a trifluoromethylbenzyl substituent.
  • Synthesis : Achieved via Pd-catalyzed coupling (yield: 34%) .

Boronate Esters

Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Structural Differences : Contains a boronate ester for Suzuki-Miyaura cross-coupling.
  • Physicochemical Properties : Molecular weight: 419.3 g/mol; LogP: 4.6 .
  • Advantages : Facilitates late-stage diversification in drug discovery .

Comparative Data Tables

Table 1. Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) LogP Topological PSA (Ų)
Benzyl carboxylate (Target) Benzyl ester 279.3 3.2 46.6
BPIQC Benzyl carboxamide 373.4 3.8 58.1
Allyl derivative 5a Allyl group 305.3 3.5 46.6
tert-Butyl 7g tert-Butyl, CF₃-benzyl 414.2 4.1 49.3
Boronate ester Boronate, benzyl ester 419.3 4.6 68.4

Key Takeaways

  • Carboxamides (e.g., BPIQC) excel in enzyme inhibition due to hydrogen-bonding motifs.
  • Allyl and Boronate Derivatives offer versatility for further functionalization.
  • tert-Butyl Esters prioritize stability over reactivity, suitable for long-acting formulations.
  • The benzyl carboxylate core remains a critical intermediate for diverse pharmacological agents.

Biological Activity

Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₁₇NO₂ and a molecular weight of approximately 267.33 g/mol. The compound features a bicyclic structure that includes a dihydroisoquinoline moiety and a carboxylate functional group, which contribute to its chemical reactivity and biological properties.

Research indicates that this compound exhibits significant biological activity through interactions with various enzymes, particularly:

  • Monoamine Oxidase (MAO) : Inhibition of MAO is crucial for regulating neurotransmitter levels, influencing mood and cognition. Studies have shown that derivatives of this compound can selectively inhibit MAO-A and MAO-B, making them potential candidates for treating depression and neurodegenerative diseases .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The compound has been evaluated for its inhibitory effects on cholinesterases, which are important in the hydrolysis of acetylcholine. Some derivatives have shown promising results in inhibiting BChE, which could be beneficial in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl group or the carboxylate moiety can significantly affect the compound's biological activity. For instance:

  • Compounds with specific substituents on the benzyl ring have demonstrated varying degrees of MAO inhibition, with some showing IC50 values as low as 1.38 µM .
  • The presence of electron-withdrawing or electron-donating groups on the benzyl ring influences binding affinity and selectivity towards MAO isoforms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Target Enzyme Inhibition Type IC50 Value (µM) Notes
This compoundMAO-ACompetitive Inhibition1.38Selective for MAO-A; potential antidepressant
This compoundMAO-BCompetitive Inhibition2.48Potential for neurodegenerative disorders
This compoundAChEInhibitionNot determinedLess potent than standard inhibitors
This compoundBChEInhibitionNot determinedPromising results in Alzheimer's models

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives could protect neuronal cells from oxidative stress by modulating neurotransmitter levels through MAO inhibition .
  • Cognitive Enhancement : Research indicated that certain derivatives improved cognitive function in animal models by enhancing cholinergic signaling through BChE inhibition .
  • Antidepressant Activity : Clinical studies have suggested that compounds with strong MAO-A inhibition may serve as novel antidepressants with fewer side effects compared to traditional therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.